molecular formula C7H12O B3010591 (7S)-Spiro[2.4]heptan-7-ol CAS No. 2055849-16-4

(7S)-Spiro[2.4]heptan-7-ol

Cat. No.: B3010591
CAS No.: 2055849-16-4
M. Wt: 112.172
InChI Key: KRVSXRVGROMOGZ-LURJTMIESA-N
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Description

(7S)-Spiro[2.4]heptan-7-ol: is a unique organic compound characterized by its spirocyclic structure, which consists of a seven-membered ring fused to a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7S)-Spiro[2.4]heptan-7-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as a linear or branched hydrocarbon chain with appropriate functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: (7S)-Spiro[2.4]heptan-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of spiro[2.4]heptan-7-one.

    Reduction: Formation of spiro[2.4]heptane.

    Substitution: Formation of spiro[2.4]heptan-7-yl halides or amines.

Scientific Research Applications

Chemistry: (7S)-Spiro[2.4]heptan-7-ol is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.

Biology: The compound’s unique structure makes it a valuable tool in studying the effects of spirocyclic systems on biological processes.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, including their use as drug candidates for various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    Spiro[2.4]heptane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Spiro[3.4]octan-7-ol: Contains a larger ring system, which may affect its chemical and biological properties.

    Spiro[2.5]nonan-7-ol:

Uniqueness: (7S)-Spiro[2.4]heptan-7-ol is unique due to its specific ring size and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(7S)-spiro[2.4]heptan-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-2-1-3-7(6)4-5-7/h6,8H,1-5H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVSXRVGROMOGZ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2(C1)CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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